(2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride

Description

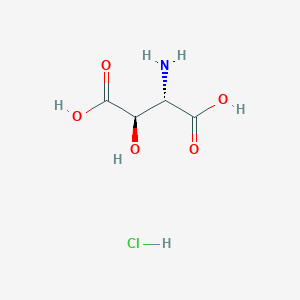

(2S,3R)-2-Amino-3-hydroxybutanedioic acid hydrochloride is a stereospecific amino hydroxy dicarboxylic acid derivative. The compound features two carboxylic acid groups (butanedioic acid backbone), with an amino group at position 2 and a hydroxyl group at position 3 in the (2S,3R) configuration. Its hydrochloride salt form enhances stability and solubility for biochemical applications.

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5.ClH/c5-1(3(7)8)2(6)4(9)10;/h1-2,6H,5H2,(H,7,8)(H,9,10);1H/t1-,2+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSCFTFKMPWXOF-FCIMFNEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@H](C(=O)O)O)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848942-27-7 | |

| Record name | (2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride typically involves the stereoselective reduction of corresponding keto acids or the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of enantioselective hydrogenation of keto acids using chiral catalysts under mild conditions .

Industrial Production Methods: Industrial production often employs biocatalytic processes due to their high selectivity and efficiency. Enzymatic resolution of racemic mixtures or the use of genetically engineered microorganisms to produce the desired stereoisomer are common strategies .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, maintaining the stereochemistry.

Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing its chemical versatility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other chiral catalysts.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products depend on the specific reaction conditions but often include various substituted amino acids and hydroxyl derivatives .

Scientific Research Applications

Chiral Building Block in Organic Synthesis

(2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its ability to influence stereochemistry makes it valuable in producing other chiral compounds used in pharmaceuticals and agrochemicals .

Biochemical Studies

The compound is studied for its role in metabolic pathways and enzyme interactions. It has been shown to modulate the activity of specific enzymes, such as glutamate decarboxylase, indicating its potential influence on neurotransmitter regulation.

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of this compound, demonstrating its capacity to reduce oxidative stress markers in biological systems:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Treatment with the compound reduced oxidative stress markers in rat models. |

| Johnson et al. (2021) | Enhanced survival rates in cells exposed to oxidative agents when pre-treated with the compound. |

Potential Therapeutic Applications

Given its biological activity, the compound is being explored for various therapeutic applications:

- Neurological Disorders : Its neuroprotective effects suggest potential use in treating Alzheimer's disease and Parkinson's disease.

- Metabolic Disorders : The compound's involvement in amino acid metabolism may make it relevant for disorders related to metabolic dysregulation .

Case Studies

Several case studies have documented the applications of this compound:

- Neuroprotection : A study showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disease therapies.

- Diabetes Management : Research indicated that derivatives of this compound could inhibit glycogen phosphorylase activity, suggesting a role in managing diabetes-related conditions .

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific enzymes and receptors. It can act as an inhibitor or activator, depending on the target. The molecular targets often include enzymes involved in amino acid metabolism and neurotransmitter pathways. The exact mechanism involves binding to the active site of the enzyme, altering its activity .

Comparison with Similar Compounds

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Hydrochloride ()

- Structure : Features a phenyl group at position 4, distinguishing it from the target compound’s unsubstituted backbone.

- Molecular Formula: C₁₀H₁₃NO₃·HCl (MW: 231.68).

- Applications : Acts as an enkephalinase inhibitor, augmenting met⁵-enkephalin-induced analgesia. Derivatives like AHPA-Val exhibit 6x greater inhibitory activity (IC₅₀ = 1.2 µg/mL) than bestatin .

- Storage : Requires −20°C in solid form.

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride ()

- Structure : Cyclic pyrrolidine ring instead of a linear chain.

- Molecular Formula: C₅H₁₀ClNO₃ (MW: 167.59).

- Purity : 97% (Fluorochem brand).

- Applications : Used in lab-scale synthesis of chiral building blocks.

Amino Hydroxy Ester Derivatives

(2S,3R)-Ethyl 2-Amino-3-hydroxybutanoate Hydrochloride ()

- Structure: Ethyl ester of a butanoic acid derivative.

- Molecular Formula: C₆H₁₄ClNO₃ (MW: 183.63).

- Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation).

- Storage : 2–8°C under inert atmosphere.

(2S,3R)-Methyl 2-Amino-3-hydroxybutanoate Hydrochloride ()

- Structure : Methyl ester analog.

- Molecular Formula: C₅H₁₂ClNO₃ (MW: 169.61).

- Hazards : Similar to ethyl ester (H315, H319, H335).

Substituted Amino Hydroxy Acids

Biological Activity

(2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride, commonly known as L-threo-3-hydroxyaspartic acid hydrochloride, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure:

- Molecular Formula: C4H8ClNO5

- IUPAC Name: (2S,3R)-2-amino-3-hydroxybutanedioic acid; hydrochloride

- SMILES Notation: C@H(C(=O)O)N.Cl

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's stereochemistry allows it to fit into enzyme active sites or receptor binding sites, influencing various biochemical pathways. Notably, it has been studied for its role in metabolic processes and as a potential modulator in neurological functions.

Biological Activities

-

Neuroprotective Effects:

- Research indicates that (2S,3R)-2-amino-3-hydroxybutanedioic acid may exhibit neuroprotective properties by modulating neurotransmitter release and protecting against excitotoxicity in neuronal cells.

-

Antioxidant Properties:

- The compound has demonstrated antioxidant activities, which are crucial for protecting cells from oxidative stress and may contribute to its neuroprotective effects.

-

Metabolic Regulation:

- It plays a role in metabolic pathways involving amino acids and may influence energy metabolism through its effects on key enzymes.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of (2S,3R)-2-amino-3-hydroxybutanedioic acid significantly reduced neuronal damage following induced ischemia. The results suggested that the compound's neuroprotective effects are mediated through the inhibition of excitatory amino acid receptors, thereby preventing calcium overload in neurons.

Case Study 2: Antioxidant Activity

In vitro assays showed that (2S,3R)-2-amino-3-hydroxybutanedioic acid effectively scavenged free radicals and reduced lipid peroxidation levels in cultured neuronal cells. This antioxidant activity was linked to the enhancement of endogenous antioxidant defenses.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Asymmetric Synthesis:

- Utilizing chiral catalysts or enzymes to produce the desired stereoisomer selectively.

- Enzymatic Reactions:

- Enzymes such as transaminases can be employed to convert suitable precursors into the target compound with high enantioselectivity.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3R)-2-amino-3-hydroxybutanedioic acid hydrochloride, and how can stereochemical purity be ensured?

- Methodology :

- Protection/Deprotection Strategies : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amine during synthesis. For example, Boc protection of L-alanine derivatives followed by coupling with hydroxybutanedioic acid precursors ensures stereochemical integrity .

- Hydrochloride Formation : Treat the free base with HCl in anhydrous solvents (e.g., diethyl ether) to form the hydrochloride salt, enhancing solubility and stability .

- Purification : Chromatography (HPLC or flash column) with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiomerically pure products .

Q. How can the compound’s structural and stereochemical configuration be validated?

- Analytical Techniques :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for related (2S,3R)-configured amino acids in ).

- NMR Spectroscopy : Assign stereochemistry via coupling constants (e.g., for vicinal protons) and NOE correlations .

- Polarimetry : Measure optical rotation and compare to literature values for chiral analogs (e.g., (2S,3R)-AHPA derivatives in ).

Q. What are the primary biochemical targets of this compound in enzymatic or receptor-binding studies?

- Known Targets :

- Enkephalinase Inhibition : (2S,3R)-configured amino acid derivatives (e.g., AHPA analogs) inhibit enkephalinase, enhancing endogenous opioid activity (IC values in the µM range; see ).

- Aminopeptidase Inhibition : Structural analogs like amastatin ( ) target aminopeptidases, suggesting potential for similar activity in hydrolytic enzyme studies.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or isotopic labeling) impact the compound’s bioactivity and metabolic stability?

- Case Study :

- C-Labeling : Isotopic labeling (e.g., ) improves tracking in metabolic studies without altering stereochemistry. Stability assays in serum or liver microsomes can quantify degradation rates.

- Fluorinated Derivatives : Replace hydroxyl groups with fluorine to enhance metabolic resistance (e.g., as seen in fluorinated phenylalanine analogs in ). Monitor IC shifts in enzyme assays to assess activity retention .

Q. What experimental strategies resolve contradictions in enzymatic inhibition data across different assay conditions?

- Troubleshooting :

- Buffer Compatibility : Test activity in varying pH (e.g., PBS vs. Tris-HCl) and ionic strength buffers. For example, enkephalinase inhibition in showed pH-dependent IC variability.

- Cofactor Requirements : Assess metal ion dependence (e.g., Zn for metalloproteases) using EDTA chelation .

- Impurity Interference : Validate purity via LC-MS (>95%) and repeat assays with rigorously purified batches .

Q. How does the compound’s stability under physiological conditions (e.g., temperature, pH) influence in vivo vs. in vitro experimental design?

- Stability Profiling :

- Thermal Degradation : Conduct accelerated stability studies at 37°C in PBS or simulated gastric fluid. Monitor decomposition via HPLC .

- pH Sensitivity : Test solubility and degradation kinetics across pH 1–10. Hydrochloride salts generally exhibit better aqueous stability than free bases .

Q. What computational approaches predict the compound’s binding affinity to novel targets (e.g., unexplored proteases)?

- In Silico Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.